Molecular Weight and Predicted Lipophilicity Differentiation: 1-Ethyl- vs. 1-Methyl-1H-pyrazol-3-ol
The replacement of N-methyl with N-ethyl in the pyrazol-3-ol scaffold increases molecular weight from 98.10 to 112.13 g/mol (+14.03 Da, +14.3%) and introduces an additional methylene unit that elevates predicted logP. For the structurally analogous 5-ethyl-1H-pyrazol-3-ol scaffold, measured/computed LogP is 1.29, compared with ~0.28 for the corresponding 1-methyl-substituted ethanol derivative [1]. This ΔlogP of approximately +0.5 to +0.7 per CH₂ increment translates into a ~3- to 5-fold increase in n-octanol/water partition coefficient, which is consequential for membrane permeability and metabolic clearance predictions in drug discovery programs.
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 112.13 g/mol; Predicted density = 1.086±0.06 g/cm³; LogP ~1.3 (estimated by CH₂ homologation from scaffold analog data) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-ol (CAS 52867-35-3): MW = 98.10 g/mol; LogP of related 1-methylpyrazol-3-yl-ethanol derivative = 0.28 |
| Quantified Difference | ΔMW = +14.03 g/mol (+14.3%); Estimated ΔLogP ≈ +0.5 to +0.7 log units |
| Conditions | Predicted/calculated properties from Chemsrc and Chembase databases; LogP scaffold analog data from 5-ethyl-1H-pyrazol-3-ol (Chembase) and 1-(1-methylpyrazol-3-yl)ethanol (Chembase) |
Why This Matters
A 14% molecular weight difference and ~3-5× lipophilicity shift are non-trivial in lead optimization; using the wrong N-alkyl analog will invalidate QSAR models, alter ADME predictions, and confound structure–activity relationship interpretation.
- [1] Chembase. 5-Ethyl-1H-pyrazol-3-ol: LogP = 1.2904058; LogD (pH 7.4) = 1.2490087. 1-(1-Methylpyrazol-3-yl)ethanol: LogP = 0.28399223. Accessed May 2026. View Source
